
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
Overview
Description
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol (CAS 62580-80-7) is a nitroimidazole derivative with a molecular weight of 201.18 g/mol and the formula C₇H₁₁N₃O₄ . It is a key metabolite and impurity of Ornidazole (CAS 16773-42-5), formed via hydroxylation and dechlorination of the parent compound . Structurally, it features a 2-methyl-5-nitroimidazole core linked to a propane-1,2-diol side chain, which enhances its hydrophilicity compared to other nitroimidazoles .
This compound is critical in pharmaceutical quality control, as it is listed as Ornidazole Impurity I or Impurity B in regulatory guidelines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol typically involves the hydrolysis of Ornidazole in an alkaline solution . The reaction conditions include maintaining a basic pH and controlling the temperature to ensure the complete conversion of Ornidazole to its diol form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Pharmaceutical Applications
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is primarily recognized for its role as an impurity in the synthesis of antiparasitic drugs. Its structural characteristics contribute to the efficacy and safety profiles of these pharmaceuticals.
Antiparasitic Activity
The compound is associated with the development of drugs targeting parasitic infections. Its imidazole ring is a common feature in many antiparasitic agents, which enhances their activity against protozoan parasites such as Trichomonas vaginalis and Entamoeba histolytica.
Case Study: Metronidazole Derivatives
Research indicates that derivatives of metronidazole, which include this compound, exhibit improved pharmacological properties. A study demonstrated that modifications to the imidazole ring can enhance the drug's potency and reduce side effects .
Biochemical Research
In biochemical research, this compound serves as a reference standard for analytical testing. Its purity and stability make it suitable for quality control in pharmaceutical manufacturing.
Analytical Standards
The compound is utilized in high-performance liquid chromatography (HPLC) as a reference standard to ensure accuracy in drug formulation processes. This is critical for maintaining consistency in drug efficacy and safety profiles across batches .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for assessing its safety in pharmaceutical applications. Studies have shown that while the compound exhibits some cytotoxic effects at high concentrations, its therapeutic index remains favorable when used within recommended dosages .
Mechanism of Action
The mechanism of action of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is not well-documented. as a metabolite of Ornidazole, it is likely to share similar pathways. Ornidazole works by damaging the DNA of anaerobic bacteria and protozoa, leading to cell death . The molecular targets and pathways involved include the inhibition of nucleic acid synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Nitroimidazoles are a class of antimicrobial agents with shared mechanisms of action (e.g., nitro group reduction under anaerobic conditions). Below is a detailed comparison of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol with structurally and functionally related compounds.
Structural and Physicochemical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound | 62580-80-7 | C₇H₁₁N₃O₄ | 201.18 | Propane-1,2-diol side chain; no halogen |
Ornidazole | 16773-42-5 | C₇H₁₀ClN₃O₃ | 219.63 | Chlorinated ethyl side chain |
Secnidazole | 3366-95-8 | C₇H₁₁N₃O₃ | 185.18 | 1-(2-Hydroxypropyl) side chain |
Metronidazole | 443-48-1 | C₆H₉N₃O₃ | 171.15 | 2-Hydroxyethyl side chain |
Tinidazole | 19387-91-8 | C₈H₁₃N₃O₄S | 247.27 | Ethylsulfonyl group |
Key Observations:
- Side Chain Variations : The diol group in the target compound increases hydrophilicity compared to Ornidazole’s chlorinated ethyl group or Secnidazole’s hydroxypropyl chain .
- Molecular Weight : The compound’s higher molecular weight (201.18 vs. 185.18 for Secnidazole) reflects its additional hydroxyl groups .
Pharmacological and Functional Roles
- This compound : Primarily an inactive metabolite of Ornidazole, lacking direct antimicrobial activity due to reduced nitro group reactivity .
- Ornidazole : Broad-spectrum antiparasitic and antibacterial agent; the chlorine atom enhances lipophilicity and tissue penetration .
- Secnidazole : Long half-life due to slow elimination of its hydroxypropyl side chain .
Regulatory and Quality Control Significance
Biological Activity
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 189.18 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities.
Property | Value |
---|---|
Molecular Formula | C7H11N3O4 |
Molecular Weight | 189.18 g/mol |
Structure | Imidazole derivative |
Antimicrobial Activity
Research has indicated that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of imidazole can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various imidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
Table 2: Antibacterial Activity (MIC Values)
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Bacillus subtilis | 0.015 |
These results indicate that the compound exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. Studies have shown that it can effectively inhibit the growth of certain fungal strains.
Case Study: Antifungal Efficacy
In vitro tests conducted on Candida albicans revealed that this compound demonstrated significant antifungal activity.
Table 3: Antifungal Activity (Inhibition Zones)
Fungal Strain | Inhibition Zone (mm) |
---|---|
Candida albicans | 20 |
Fusarium oxysporum | 15 |
The inhibition zones indicate that the compound is effective against these fungal pathogens, suggesting its potential use in antifungal therapies.
The biological activity of imidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and membranes. The nitro group in this compound may enhance its reactivity and contribute to its antimicrobial effects by disrupting cellular processes in pathogens.
Q & A
Q. What are the established synthetic routes for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, and how can reaction conditions be optimized for yield?
Classification: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or epoxy ring-opening reactions. For example, intermediates like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7) may undergo hydrolysis to form the diol derivative . The tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for introducing nitroimidazole moieties into aromatic systems, as demonstrated in similar syntheses . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, and stoichiometry) and identify yield-maximizing conditions. Statistical tools like response surface methodology reduce experimental iterations .
Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?
Classification: Basic
Methodological Answer:
- X-ray crystallography : Resolve bond lengths and angles, as exemplified for structurally related nitroimidazole derivatives (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-propan-2-yl acetate, with mean C–C bond length = 0.003 Å and R factor = 0.043) .
- NMR spectroscopy : Compare - and -NMR shifts to predicted values. For instance, methyl and nitro groups in similar compounds show characteristic peaks at δ 2.15–2.87 (alkyl protons) and δ 7.3–7.9 (aromatic protons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 798.72 for a nitroimidazole analog) .
Q. How can computational reaction path search methods predict and optimize the synthesis of this compound?
Classification: Advanced
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and information science to design reactions. For example:
- Reaction path searches : Use density functional theory (DFT) to model intermediates and transition states for nitroimidazole coupling reactions.
- Data-driven optimization : Machine learning extracts patterns from experimental datasets (e.g., solvent effects, catalyst performance) to prioritize high-yield conditions .
- Feedback loops : Experimental results refine computational models, accelerating discovery (e.g., reducing trial-and-error cycles by 50%) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Classification: Advanced
Methodological Answer:
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, conflicting -NMR shifts in nitroimidazole derivatives can arise from solvent effects; replicate measurements in DMSO- or CDCl to assess variability .
- Dynamic NMR studies : Detect conformational equilibria (e.g., rotamers) causing split peaks.
- Crystallographic refinement : Resolve ambiguities in NOESY or COSY correlations using crystal packing data .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Classification: Basic
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for nitroimidazole derivatives.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles .
- Membrane technologies : Employ nanofiltration or reverse osmosis for large-scale separation, as classified under CRDC 2020 (subclass RDF2050104) .
Q. What in vitro assays evaluate the bioactivity of this compound, and how are experimental parameters controlled?
Classification: Advanced
Methodological Answer:
- Radioligand binding assays : Quantify receptor affinity using tritiated ligands. For example, nitroimidazole analogs are tested for binding to hypoxia-inducible targets under controlled O levels (1–5% hypoxia) .
- Dose-response curves : Use logarithmic concentrations (e.g., 1 nM–100 μM) to determine IC values.
- Positive/negative controls : Include reference compounds (e.g., metronidazole for nitroimidazole activity) and blank samples to validate assay conditions .
Q. How can reaction mechanisms involving this compound be validated experimentally and theoretically?
Classification: Advanced
Methodological Answer:
- Isotopic labeling : Track or incorporation during hydrolysis or nitro-group reduction.
- Kinetic isotope effects (KIE) : Compare reaction rates of - vs. -labeled substrates to identify rate-determining steps.
- DFT simulations : Model energy profiles for proposed pathways (e.g., epoxide ring-opening) and compare activation energies to experimental Arrhenius plots .
Q. What stability studies are critical for handling this compound under laboratory conditions?
Classification: Basic
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., nitro group stability above 150°C).
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate nitroimidazole photolysis .
Properties
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYOVQUGLPEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875679 | |
Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62580-80-7 | |
Record name | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62580-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 11-2616 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-1,2-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM5MUU9WNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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